4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-3-4(7)5(6(8)9)11(2)10-3/h6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEUGKWECWFOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946817-19-1 | |
| Record name | 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-(difluoromethyl)-1,3-dimethylpyrazole using bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
- Oxidation and reduction reactions can lead to the formation of different pyrazole derivatives with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.
Key Findings :
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound exhibit dual selective inhibitory activities against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making them potential candidates for anti-inflammatory medications .
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
Agrochemicals
The compound is utilized in the development of pesticides and herbicides due to its bioactive properties. Its effectiveness in controlling various pests makes it valuable in agricultural applications.
Case Study :
- A series of pyrazole derivatives were synthesized and evaluated for their herbicidal activities. One derivative demonstrated significant efficacy against common agricultural weeds, indicating potential for commercial use .
Material Science
This compound is also explored in material science for its unique electronic and optical properties.
Applications :
- Advanced Materials Development : The compound can be incorporated into polymers and coatings, enhancing their performance characteristics due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and difluoromethyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-3-(difluoromethyl)-1H-pyrazole
- 5-(Difluoromethyl)-1,3-dimethylpyrazole
- 4-Bromo-1,3-dimethylpyrazole
Comparison: 4-bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is unique due to the specific positioning of the bromine and difluoromethyl groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom and a difluoromethyl group. This compound has garnered attention in the fields of agrochemicals and pharmaceuticals due to its potential biological activities, particularly as an intermediate in the synthesis of fungicides and other therapeutic agents.
- Molecular Formula : C6H6BrF2N2
- Molecular Weight : Approximately 211.01 g/mol
The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's reactivity, allowing it to participate in various chemical reactions including nucleophilic substitutions and electrophilic aromatic substitutions.
The biological activity of this compound is primarily attributed to its ability to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition mechanism is pivotal for the development of fungicides targeting various fungal pathogens affecting crops. Furthermore, the compound's structure allows it to interact effectively with biological macromolecules such as proteins involved in metabolic pathways .
Biological Activities
Recent studies have highlighted a range of biological activities associated with this compound:
- Antifungal Activity : The compound has been shown to possess significant antifungal properties, particularly against pathogens affecting agricultural crops. Its efficacy is linked to its role as a succinate dehydrogenase inhibitor .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can inhibit various bacterial strains and fungi. For instance, compounds derived from similar structures have shown promising results against Escherichia coli and Aspergillus niger at concentrations effective for clinical applications .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
